![molecular formula C18H16FNO2 B14006313 [1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate CAS No. 10473-90-2](/img/structure/B14006313.png)
[1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate: is a chemical compound known for its unique structure and properties This compound features a fluorophenyl group, a phenyl group, and a prop-2-ynyl group attached to a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate typically involves the reaction of 4-fluorophenylacetylene with phenylacetylene in the presence of a suitable catalyst to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: [1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or other derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it valuable for investigating biological pathways and mechanisms.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industry, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of [1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the fluorophenyl group and has applications in medicinal chemistry.
(E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: Another fluorinated compound with unique properties and applications in nonlinear optical materials.
Uniqueness: What sets [1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate apart is its specific combination of functional groups, which imparts unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
10473-90-2 |
|---|---|
Formule moléculaire |
C18H16FNO2 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
[1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C18H16FNO2/c1-4-18(22-17(21)20(2)3,14-8-6-5-7-9-14)15-10-12-16(19)13-11-15/h1,5-13H,2-3H3 |
Clé InChI |
COJLTDIHWHCUCX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)OC(C#C)(C1=CC=CC=C1)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


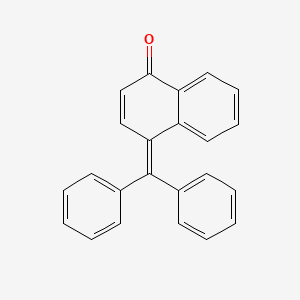

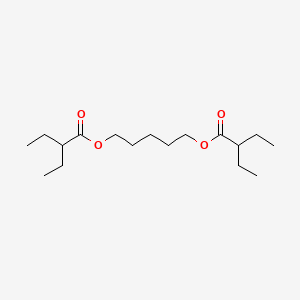

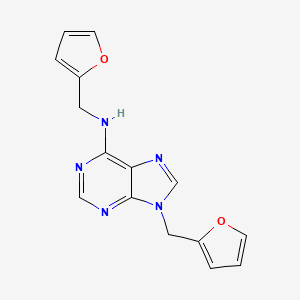
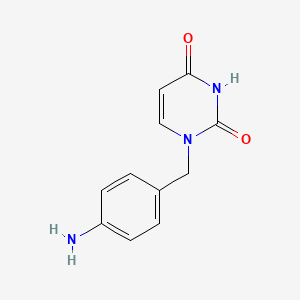
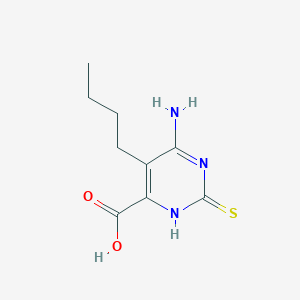

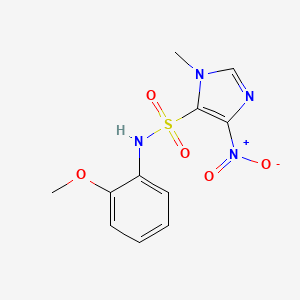
![6-Methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione](/img/structure/B14006269.png)
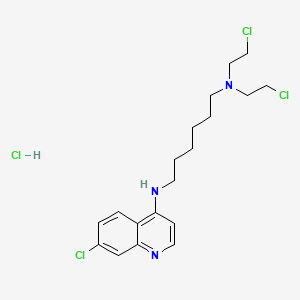
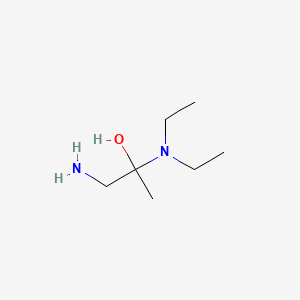
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol](/img/structure/B14006290.png)

